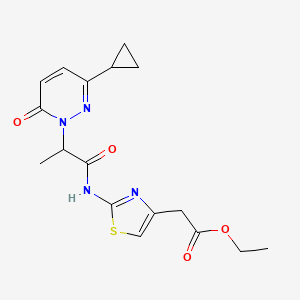

ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a pyridazinone moiety via a propanamide bridge, with a cyclopropyl substituent and an ethyl acetate ester group.

Properties

IUPAC Name |

ethyl 2-[2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-3-25-15(23)8-12-9-26-17(18-12)19-16(24)10(2)21-14(22)7-6-13(20-21)11-4-5-11/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIFJBKTDORPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate typically involves multiple steps, beginning with the formation of the pyridazine ring, followed by the introduction of the thiazole ring and the cyclopropyl group. Key reagents and conditions might include cyclopropylamine, ethyl acetate, and appropriate catalysts and solvents. High-pressure conditions and elevated temperatures are often required to ensure the successful formation of the compound.

Industrial Production Methods: Industrial production may involve large-scale reactors and optimization of reaction conditions to maximize yield and purity. Continuous flow synthesis could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate can undergo various types of reactions:

Oxidation: Introduction of oxygen or removal of hydrogen atoms, potentially modifying the functional groups within the molecule.

Reduction: Addition of hydrogen atoms, leading to changes in the oxidation state of the compound.

Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.

Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Nucleophiles such as sodium methoxide (NaOMe) for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclopropyl, pyridazine, or thiazole rings, leading to structurally related analogs with potentially altered biological activities.

Scientific Research Applications

Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is of interest in several fields:

Chemistry: As a starting material or intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology: In studies related to enzyme inhibition, receptor binding, and metabolic stability.

Medicine: Exploration as a potential therapeutic agent due to its unique structural properties and bioactivity. It may be studied for anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The compound's mechanism of action can involve multiple molecular targets, such as enzymes or receptors, depending on its specific chemical structure and modifications:

Enzyme Inhibition: Binding to active sites of enzymes, leading to inhibition of enzymatic activity.

Receptor Binding: Interaction with specific receptors in the body, affecting signal transduction pathways.

Molecular Pathways: Involvement in various biochemical pathways, potentially modulating cellular processes like inflammation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with urea-linked thiazole-piperazine derivatives reported in Molecules (2013) . While the core thiazole and ester functionalities are common, key differences in substituents and backbone architecture influence physicochemical and synthetic properties. Below is a detailed analysis:

Key Observations:

Backbone Diversity: The target compound uses a pyridazinone-propanamide linker, whereas Compounds 10d–10f employ a piperazine-urea backbone. The pyridazinone ring may enhance planarity and π-π stacking compared to the flexible piperazine . The propanamide bridge in the target compound could increase conformational rigidity relative to the methyl-piperazine spacer in 10d–10f.

Trifluoromethyl (10d, 10e): Enhances lipophilicity and electron-withdrawing effects, favoring membrane permeability . Chloro (10f): Moderately increases polarity and may influence halogen-bonding interactions.

Synthetic Efficiency :

- Compounds 10d–10f exhibit high yields (89–93%), attributed to optimized urea-forming reactions . The target compound’s synthesis likely involves amide coupling and cyclopropane functionalization, which may require stricter conditions.

Molecular Weight and Physicochemical Properties

- The target compound’s calculated molecular weight (~394 g/mol) is significantly lower than 10d–10f (514–548 g/mol), suggesting improved bioavailability under Lipinski’s rules.

- The ethyl acetate group in the target compound may enhance solubility relative to the piperazine-urea motifs in 10d–10f, which rely on aryl substituents for solubility modulation.

Biological Activity

Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate, a synthetic compound belonging to the pyridazine family, has garnered attention for its potential biological activities. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O3S |

| Molecular Weight | 270.31 g/mol |

| CAS Number | 2098136-65-1 |

| IUPAC Name | This compound |

The structure includes a cyclopropyl group, a pyridazine ring, and a thiazole moiety, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular signaling and function.

- Receptor Modulation : It could potentially modulate receptor activity, influencing downstream signaling pathways.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyridazine derivatives, including this compound. Research indicates that it may exhibit inhibitory effects against viruses such as SARS-CoV-2. Molecular docking studies suggest strong binding affinities to viral proteins, which are crucial for viral replication.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Its thiazole component is known for enhancing antibacterial properties, making it a candidate for further exploration in treating bacterial infections.

Case Studies

- SARS-CoV-2 Inhibition : A study evaluated various pyridazine derivatives for their ability to inhibit SARS-CoV-2 main protease. The compound exhibited significant binding affinity, indicating potential as an antiviral agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiazole-containing compounds, revealing that modifications in the structure could enhance activity against gram-positive and gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.